Gelliusine A

Serotonin transporter molecular docking antidepressant discovery

Gelliusine A [CAS 159903-67-0] is a brominated tris-indole alkaloid originally isolated as a racemic enantiomeric pair from the deep-water New Caledonian marine sponge Gellius or Orina sp. Its structure comprises two 6‑bromotryptamine units linked through their aliphatic chains to the C‑2 and C‑6 positions of a central serotonin core.

Molecular Formula C30H30Br2N6O
Molecular Weight 650.4 g/mol
CAS No. 159903-67-0
Cat. No. B064898
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGelliusine A
CAS159903-67-0
Synonymsgelliusine A
gelliusine B
Molecular FormulaC30H30Br2N6O
Molecular Weight650.4 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Br)NC=C2C(CN)C3=C(C=C4C(=C3)NC(=C4CCN)C(CN)C5=CNC6=C5C=CC(=C6)Br)O
InChIInChI=1S/C30H30Br2N6O/c31-15-1-3-17-24(13-36-26(17)7-15)22(11-34)21-9-28-20(10-29(21)39)19(5-6-33)30(38-28)23(12-35)25-14-37-27-8-16(32)2-4-18(25)27/h1-4,7-10,13-14,22-23,36-39H,5-6,11-12,33-35H2
InChIKeyCYAJKOUHPRYFRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Gelliusine A (CAS 159903-67-0): Baseline Identity and Pharmacological Uniqueness for Scientific Procurement


Gelliusine A [CAS 159903-67-0] is a brominated tris-indole alkaloid originally isolated as a racemic enantiomeric pair from the deep-water New Caledonian marine sponge Gellius or Orina sp. Its structure comprises two 6‑bromotryptamine units linked through their aliphatic chains to the C‑2 and C‑6 positions of a central serotonin core [1]. Together with its diastereomer Gelliusine B, it belongs to an exceedingly rare class of marine tris-indole natural products; fewer than a handful of tris-indole alkaloids have been reported from marine sources [1][2]. This architectural rarity, combined with its demonstrated polypharmacology at serotonin, somatostatin, and neuropeptide Y receptors, distinguishes Gelliusine A from common bis-indole or simple indole alkaloids often considered as procurement alternatives [2].

Why Generic Substitution of Gelliusine A with Related Marine Indole Alkaloids Fails


Marine indole alkaloids that share a brominated tryptamine substructure—e.g., topsentins, barettin, 8,9‑dihydrobarettin, or simple 6‑bromotryptamine derivatives—cannot substitute for Gelliusine A because they lack the tris‑indole scaffold that integrates two 6‑bromotryptamine units with a central serotonin moiety [1]. This unique architecture underlies Gelliusine A’s simultaneous engagement of the serotonin transporter (SERT), somatostatin receptors, and neuropeptide Y receptors, a polypharmacological profile not replicated by bis‑indole or monomeric indole analogs [2]. In a comparative molecular docking screen of 13 marine alkaloids against SERT, only Gelliusine A outperformed the reference antidepressant paroxetine in binding affinity, while all other tested alkaloids failed to surpass this benchmark [3]. Furthermore, the diastereomer Gelliusine B differs in the relative configuration at C‑8 and C‑8″, and published data do not attribute the same serotonin receptor activity to this isomer, precluding its use as a drop‑in replacement [1].

Gelliusine A: Quantified Differentiation Evidence for Scientific Selection


SERT Binding Affinity Surpassing Paroxetine in Comparative Virtual Screening

In a PyRx-based molecular docking study of 13 marine alkaloids against the human serotonin transporter (SERT), Gelliusine A was the only compound that exhibited a binding affinity higher than that of the reference antidepressant paroxetine [1]. All other tested alkaloids—including other indole-containing marine natural products—showed lower computed binding affinities than the paroxetine benchmark, indicating a quantifiable potency advantage for Gelliusine A at this target within the constraints of the in silico model [1].

Serotonin transporter molecular docking antidepressant discovery

Functional Selectivity: Serotonin Receptor Activity Versus Negligible Cytotoxicity

The original isolation study established that pure (±)-Gelliusine A is active at the serotonin receptor while showing only very weak cytotoxicity across multiple cell lines. At a test concentration of 10 µg/mL, Gelliusine A produced minimal cytotoxic responses in KB, P388, P388/dox, HT29, and NSCLCN6 cell lines [1]. In contrast, the crude sponge extract from which Gelliusine A was isolated exhibited frank cytotoxicity against KB cells, demonstrating that the purified compound’s biological profile is fundamentally different from—and functionally cleaner than—the crude or semi-purified extract [1].

Serotonin receptor cytotoxicity functional selectivity

Diastereomer Discrimination: Gelliusine A Versus Gelliusine B at the Serotonin Receptor

Within the same isolation study, Gelliusine A and Gelliusine B—which differ solely in the relative configuration at the C‑8 and C‑8″ stereocenters—were evaluated in parallel. The major compound, Gelliusine A, was explicitly identified as active at the serotonin receptor, whereas no serotonin receptor activity was reported for the minor diastereomer Gelliusine B [1]. This configurational difference produces a functional divergence measurable at the level of receptor engagement, establishing that even the closest structural analog cannot replicate Gelliusine A’s serotonin receptor pharmacology [1].

Diastereomer serotonin receptor structure-activity relationship

Multi-Receptor Engagement: Somatostatin and Neuropeptide Y Receptor Affinity Beyond Serotonin

In a subsequent receptor-binding study, Gelliusine A (alongside Gelliusine B) demonstrated strong affinity for somatostatin and neuropeptide Y (NPY) receptors, in addition to its anti‑serotonin activity [1]. While the 1995 publication does not report numerical Ki or IC50 values for individual receptors, the qualitative descriptor ‘strong affinity’ applied to both somatostatin and NPY receptors distinguishes Gelliusine A from the majority of marine bis‑indole alkaloids, which are not known to engage these neuropeptide targets [1]. This polypharmacological breadth is a class‑defining feature of the tris‑indole scaffold, not shared by simpler indole alkaloids.

Somatostatin receptor neuropeptide Y receptor polypharmacology

Selective Polypharmacology Versus Non‑specific Cytotoxicity: A Class‑Level Distinction

Many marine indole alkaloids, including the topsentins and dragmacidins, exhibit potent cytotoxicity that complicates their use as selective pharmacological probes. Gelliusine A is distinguished by its functional dichotomy: it engages serotonin, somatostatin, and NPY receptors [1][2] while showing only very weak cytotoxicity at 10 µg/mL across five human cancer cell lines [1]. This receptor‑targeted polypharmacology, uncoupled from strong cytotoxic effects, represents a class‑level advantage over profoundly cytotoxic bis‑indole alkaloids such as dragmacidin D or certain topsentin derivatives, for which cytotoxicity is the dominant biological endpoint.

Polypharmacology cytotoxicity therapeutic index

Computational ADME: Blood‑Brain Barrier Impermeability as a Differentiator

The SwissADME analysis reported in the 2023 docking study predicted that Gelliusine A has low gastrointestinal absorption and does not cross the blood‑brain barrier (BBB), in contrast to several other marine alkaloids in the same panel that showed favorable ADME properties [1]. While this BBB impermeability limits direct CNS antidepressant applications, it simultaneously defines Gelliusine A as a peripherally restricted serotonergic agent—a property that is therapeutically advantageous for peripheral indications such as irritable bowel syndrome (IBS) or carcinoid syndrome, where CNS penetration of serotonin‑ modulating agents causes undesirable side effects.

ADME blood-brain barrier drug-likeness

Priority Application Scenarios for Gelliusine A Based on Quantified Differentiation Evidence


Peripheral Serotonergic Probe for IBS and Motility Research

Gelliusine A’s documented serotonin receptor activity [1], combined with its computationally predicted inability to cross the BBB [2], makes it uniquely suited for functional studies on peripheral 5‑HT receptors in gastrointestinal or vascular tissues. Its dual agonistic/antagonistic behavior on guinea pig ileum—contractile at higher concentrations (5–70 µg/mL), antagonistic at lower concentrations [1]—provides a concentration‑dependent tool for dissecting 5‑HT4 and other peripheral serotonin receptor subtypes without CNS confounds.

Multi‑Receptor Polypharmacology Tool in Neuroendocrine Research

The simultaneous engagement of serotonin, somatostatin, and neuropeptide Y receptors [3] positions Gelliusine A as a privileged scaffold for studying crosstalk between these three neuroendocrine systems. Researchers investigating appetite regulation, stress responses, or gut‑brain axis signaling can employ Gelliusine A as a single‑compound probe that interrogates multiple receptor families concurrently, a capability not offered by single‑target tool compounds or typical bis‑indole alkaloids.

Natural Product Library Screening Reference Standard

Gelliusine A’s demonstrated superiority over paroxetine in SERT docking [2], its very weak cytotoxicity across five cancer cell lines [1], and its well‑characterized NMR structure [1] qualify it as a positive control or reference standard in natural product screening campaigns targeting the serotonin transporter. Its tris‑indole architecture also serves as a chemotype standard for dereplication in marine extract libraries, where the presence of a brominated tris‑indole signature is diagnostic for Orina‑ or Gellius‑derived metabolites.

Synthetic Chemistry Methodology Development

The non‑stereoselective coupling of two 6‑bromotryptamine units to a serotonin core that generates Gelliusine A as a racemic mixture [1] presents a challenging synthetic target for developing enantioselective tris‑indole construction methods. The compound serves as an authentic analytical standard (HRMS, 1D/2D NMR data available from the isolation paper [1]) for validating synthetic routes to brominated tris‑indoles, a compound class that has recently attracted attention for total synthesis efforts.

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